Superior Solubility and Crystallinity of the Dihydrogen Phosphate Salt
The dihydrogen phosphate salt of 4-(2-hydroxyethylthiomethyl)pyridine (ristianol phosphate) was identified in the foundational patent as a salt 'of particular value' due to its ability to be 'readily crystallized and purified, and has excellent water solubility, facilitating ready bioavailability' [1]. This statement, while qualitative, explicitly differentiates the phosphate salt from the free base and other potential salts mentioned in the patent (e.g., hydrochloride, hydrobromide, nitrate) [1]. The improved solubility is a direct consequence of the salt form, which increases aqueous solubility and thereby enhances the reproducibility of in vitro and in vivo dosing compared to the poorly soluble free base.
| Evidence Dimension | Aqueous solubility and crystallinity |
|---|---|
| Target Compound Data | Excellent water solubility; readily crystallized and purified. |
| Comparator Or Baseline | Ristianol free base or other salts |
| Quantified Difference | Not explicitly quantified in the source, but described as a significant advantage. |
| Conditions | General chemical and pharmaceutical assessment as per patent description. |
Why This Matters
For procurement, specifying the phosphate salt ensures that the compound has the requisite solubility for reliable formulation and consistent experimental outcomes, which is not guaranteed with the free base or alternative salts.
- [1] Pfizer Inc. U.S. Patent US4535084A. Certain 4-(2-hydroxyethylthiomethyl)pyridines and derivatives thereof having immunoregulatory activity. 1985. View Source
